Cas no 1806532-52-4 (2,4-Diiodopyridine-5-sulfonyl chloride)

2,4-Diiodopyridine-5-sulfonyl chloride structure
1806532-52-4 structure
商品名:2,4-Diiodopyridine-5-sulfonyl chloride
CAS番号:1806532-52-4
MF:C5H2ClI2NO2S
メガワット:429.40182352066
CID:4905043

2,4-Diiodopyridine-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Diiodopyridine-5-sulfonyl chloride
    • インチ: 1S/C5H2ClI2NO2S/c6-12(10,11)4-2-9-5(8)1-3(4)7/h1-2H
    • InChIKey: IAEBABVALVTKAK-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(N=CC=1S(=O)(=O)Cl)I

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 253
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2,4-Diiodopyridine-5-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029006895-500mg
2,4-Diiodopyridine-5-sulfonyl chloride
1806532-52-4 95%
500mg
$1,819.80 2022-03-31
Alichem
A029006895-250mg
2,4-Diiodopyridine-5-sulfonyl chloride
1806532-52-4 95%
250mg
$1,038.80 2022-03-31
Alichem
A029006895-1g
2,4-Diiodopyridine-5-sulfonyl chloride
1806532-52-4 95%
1g
$3,155.55 2022-03-31

2,4-Diiodopyridine-5-sulfonyl chloride 関連文献

2,4-Diiodopyridine-5-sulfonyl chlorideに関する追加情報

Introduction to 2,4-Diiodopyridine-5-sulfonyl chloride (CAS No. 1806532-52-4)

2,4-Diiodopyridine-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806532-52-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a versatile intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structural features, including the presence of iodine atoms and a sulfonyl chloride functional group, make it particularly valuable for constructing complex molecular architectures.

The sulfonyl chloride moiety in 2,4-Diiodopyridine-5-sulfonyl chloride is a key reagent in organic synthesis, facilitating the introduction of sulfonamide groups into target molecules. This functionality is widely utilized in medicinal chemistry for the development of drugs targeting a range of diseases, including cancer, inflammation, and infectious disorders. The iodine substituents at the 2- and 4-positions of the pyridine ring enhance the electrophilicity of the molecule, making it an attractive precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.

Recent advancements in synthetic methodologies have highlighted the utility of 2,4-Diiodopyridine-5-sulfonyl chloride in the preparation of novel heterocyclic compounds. These derivatives exhibit promising biological activities, making them attractive candidates for further pharmacological investigation. For instance, studies have demonstrated that sulfonylated pyridines can modulate enzyme activity and interfere with pathogenic pathways, offering potential therapeutic benefits.

In the realm of drug discovery, 2,4-Diiodopyridine-5-sulfonyl chloride has been employed in the development of small-molecule inhibitors. Researchers have leveraged its reactivity to generate libraries of sulfonamide-based compounds for high-throughput screening. The structural diversity introduced by varying substituents on the pyridine ring has led to the identification of several hits with inhibitory activity against target enzymes. This underscores the compound's significance as a building block in medicinal chemistry.

The synthesis of 2,4-Diiodopyridine-5-sulfonyl chloride typically involves multi-step processes that require careful optimization to ensure high yield and purity. The introduction of iodine atoms often necessitates precise control over reaction conditions to avoid unwanted side products. Advances in catalytic systems have improved the efficiency of these synthetic routes, enabling more sustainable production methods.

From a mechanistic perspective, the reactivity of 2,4-Diiodopyridine-5-sulfonyl chloride can be attributed to the electronic distribution within its structure. The electron-withdrawing nature of the sulfonyl chloride group and the electron-donating effects of the iodine atoms create a delicate balance that influences its participation in various chemical transformations. Understanding these electronic interactions is essential for designing effective synthetic strategies and predicting reaction outcomes.

The applications of 2,4-Diiodopyridine-5-sulfonyl chloride extend beyond pharmaceuticals into materials science and agrochemicals. Its ability to serve as a precursor for diverse functionalized pyridines makes it a valuable asset in industrial chemistry. For example, derivatives of this compound have been explored as intermediates in the synthesis of liquid crystals and organic semiconductors due to their ability to form stable crystal structures.

In conclusion, 2,4-Diiodopyridine-5-sulfonyl chloride (CAS No. 1806532-52-4) is a multifaceted compound with broad utility in chemical synthesis and drug development. Its unique structural features enable it to participate in a wide range of reactions, making it an indispensable tool for researchers seeking to construct complex molecular entities. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving innovation across multiple scientific disciplines.

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